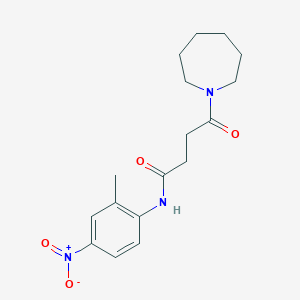
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DMPVP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are structurally similar to amphetamines and have been associated with a range of health risks. DMPVP has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system.
Mechanism of Action
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one acts as a dopamine reuptake inhibitor by blocking the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors on the postsynaptic neuron. This activation can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate. These effects are similar to those observed with other cathinones and amphetamines, and are thought to be related to the drug's mechanism of action as a dopamine reuptake inhibitor.
Advantages and Limitations for Lab Experiments
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages as a research tool, including its ability to selectively target the dopamine system and its relatively low toxicity compared to other cathinones. However, there are also several limitations to its use, including its potential for abuse and its limited availability.
Future Directions
There are several potential future directions for research on 3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one, including its use as a tool for investigating the role of the dopamine system in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential for abuse. Finally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of active research in the field.
Synthesis Methods
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The resulting product is then purified and characterized using various techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research as a tool for investigating the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This mechanism of action has been linked to the drug's potential as a treatment for various neurological and psychiatric disorders, such as Parkinson's disease and depression.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-5-19-11-15(12(2)18-19)16(20)8-6-13-10-14(21-3)7-9-17(13)22-4/h6-11H,5H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFKCHAGUALMG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)
![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)
![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5359681.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5359683.png)
![4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]benzonitrile](/img/structure/B5359685.png)